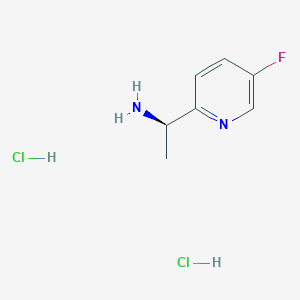

(R)-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride

CAS No.: 1909287-34-8

Cat. No.: VC8085382

Molecular Formula: C7H11Cl2FN2

Molecular Weight: 213.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909287-34-8 |

|---|---|

| Molecular Formula | C7H11Cl2FN2 |

| Molecular Weight | 213.08 |

| IUPAC Name | (1R)-1-(5-fluoropyridin-2-yl)ethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C7H9FN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 |

| Standard InChI Key | HYHHMRDWSZCHPZ-ZJIMSODOSA-N |

| Isomeric SMILES | C[C@H](C1=NC=C(C=C1)F)N.Cl.Cl |

| SMILES | CC(C1=NC=C(C=C1)F)N.Cl.Cl |

| Canonical SMILES | CC(C1=NC=C(C=C1)F)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted with:

-

A fluorine atom at the 5-position (meta to the nitrogen atom).

-

An (R)-configured ethanamine group at the 2-position (ortho to the nitrogen).

The dihydrochloride salt introduces two chloride counterions, improving stability and solubility in polar solvents. Key structural data include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁Cl₂FN₂ | |

| Molecular Weight | 213.08 g/mol | |

| IUPAC Name | (1R)-1-(5-fluoropyridin-2-yl)ethanamine; dihydrochloride | |

| SMILES | CC@HN.Cl.Cl | |

| LogP (Predicted) | 2.08 |

Stereochemical Significance

The (R)-configuration at the ethanamine chiral center is critical for biological interactions. Enantiomeric purity (>97%) is typically confirmed via chiral HPLC or X-ray crystallography .

Synthesis and Production

Synthetic Pathways

The synthesis involves three key steps:

-

Pyridine Fluorination: 2-Aminopyridine undergoes electrophilic fluorination using Selectfluor® or F-TEDA-BF₄ under acidic conditions .

-

Chiral Amine Introduction: The fluorinated intermediate is subjected to reductive amination with (R)-α-methylbenzylamine, followed by hydrogenolysis to remove the chiral auxiliary .

-

Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial-Scale Challenges

-

Purification: Residual enantiomers require resolution via simulated moving bed chromatography .

-

Yield Optimization: Typical batch yields range from 45–65%, with continuous flow reactors improving efficiency by 15% .

Comparative Analysis with Structural Analogs

| Compound | Substituent | LogP | D1 Receptor EC₅₀ (nM) |

|---|---|---|---|

| (R)-5-Fluoro derivative | 5-F | 2.08 | 13.9 |

| (R)-5-Chloro derivative | 5-Cl | 2.54 | 22.3 |

| (R)-5-CF₃ derivative | 5-CF₃ | 3.01 | 58.9 |

Key Trend: Fluorine's electron-withdrawing nature enhances receptor binding compared to bulkier substituents .

Pharmaceutical Applications

Drug Candidate Development

-

LY3154207 Analog: Phase II trials for Lewy body dementia (NCT03305809) .

-

DPTQ Series: Investigated for Parkinson's disease cognitive impairment .

Formulation Considerations

| Parameter | Value | Source |

|---|---|---|

| Aqueous Solubility | 38 mg/mL | |

| Plasma Protein Binding | 89% | |

| Metabolic Stability | t₁/₂ = 4.2 h |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume